Home > Products > Screening Compounds P110027 > 7,12-dihydroisoquino[3,2-c][1,4]benzodiazepine-6,14(5H,6aH)-dione
7,12-dihydroisoquino[3,2-c][1,4]benzodiazepine-6,14(5H,6aH)-dione - 41994-34-7

7,12-dihydroisoquino[3,2-c][1,4]benzodiazepine-6,14(5H,6aH)-dione

Catalog Number: EVT-3174134
CAS Number: 41994-34-7
Molecular Formula: C17H14N2O2
Molecular Weight: 278.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Benzodiazepines are a class of drugs with a chemical structure that includes a benzene ring fused to a diazepine ring . They are widely used for several indications, including the treatment of anxiety disorders, insomnia, and seizures . The actions of benzodiazepines are mediated by enhancement of gamma-aminobutyric acid (GABA) activity .

Synthesis Analysis

The synthesis of benzodiazepines often involves the reaction of certain precursors under specific conditions . For example, the reaction of 7,12-dihydro-5H-isoquino[2,3-a]quinazolin-5-ones with o-xylidene dibromide leads to certain intermediates, which are then converted to other compounds upon oxidation using nitrobenzene .

Molecular Structure Analysis

Benzodiazepines have a cyclic structure that includes one benzene cycle (benzo) plus a heterocycle where two atoms are nitrogen (diazepine), normally in 1 and 4 positions .

Chemical Reactions Analysis

Benzodiazepines undergo various chemical reactions. For example, hydroxylation most likely occurs at the α- and 4-positions of the molecule .

Physical And Chemical Properties Analysis

Benzodiazepines are synthetic substances normally seen as pharmaceutically-manufactured tablets, capsules, and occasionally as injectables . They act as depressants of the central nervous system .

Classification

This compound can be classified under:

  • Chemical Class: Benzodiazepines
  • Sub-class: Isoquinoline derivatives
  • Systematic Name: 7,12-Dihydroisoquino[3,2-c][1,4]benzodiazepine-6,14(5H,6aH)-dione
Synthesis Analysis

The synthesis of 7,12-dihydroisoquino[3,2-c][1,4]benzodiazepine-6,14(5H,6aH)-dione can be approached through various synthetic routes involving the construction of the isoquinoline and benzodiazepine frameworks.

General Synthetic Methods

  1. Starting Materials: The synthesis typically begins with readily available isoquinoline derivatives or substituted benzodiazepines.
  2. Key Reactions:
    • Cyclization Reactions: These are crucial for forming the fused bicyclic structure. Common methods include:
      • Bischler-Napieralski Reaction: This method involves the reaction of an amine with an isocyanate to form a cyclic urea intermediate that subsequently undergoes cyclization.
      • Palladium-Catalyzed Coupling Reactions: These reactions can facilitate the formation of carbon-carbon bonds necessary for constructing the complex structure.
  3. Parameters: Typical reaction conditions may involve solvents like dichloroethane or DMF (dimethylformamide), temperatures ranging from room temperature to reflux conditions (around 100°C), and catalytic systems that include palladium or nickel.
Molecular Structure Analysis

The molecular structure of 7,12-dihydroisoquino[3,2-c][1,4]benzodiazepine-6,14(5H,6aH)-dione can be characterized by:

  • Molecular Formula: C15H12N2O2
  • Molecular Weight: Approximately 252.27 g/mol
  • Structural Features:
    • A bicyclic core composed of an isoquinoline and a benzodiazepine ring system.
    • Presence of carbonyl groups (C=O) at specific positions contributing to its reactivity and potential biological activity.

Spectroscopic Data

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the structure.

Chemical Reactions Analysis

7,12-Dihydroisoquino[3,2-c][1,4]benzodiazepine-6,14(5H,6aH)-dione can participate in various chemical reactions:

  • Nucleophilic Substitution Reactions: The presence of electrophilic centers allows for nucleophilic attack by amines or alcohols.
  • Reduction Reactions: The carbonyl groups can be reduced using reagents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

Relevant Technical Parameters

Reactions are typically conducted under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation and moisture interference.

Mechanism of Action

The mechanism of action for compounds like 7,12-dihydroisoquino[3,2-c][1,4]benzodiazepine-6,14(5H,6aH)-dione often involves modulation of neurotransmitter systems in the central nervous system:

  • GABA Receptor Interaction: Similar to other benzodiazepines, this compound may enhance the effect of gamma-aminobutyric acid (GABA) at GABA_A receptors leading to sedative and anxiolytic effects.

Data and Analyses

Studies using electrophysiological techniques may provide insights into how this compound influences neuronal excitability and synaptic transmission.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: Can undergo hydrolysis in acidic or basic conditions leading to degradation.
Applications

The potential applications of 7,12-dihydroisoquino[3,2-c][1,4]benzodiazepine-6,14(5H,6aH)-dione span across various fields:

  • Pharmaceutical Development: Due to its structural properties that suggest anxiolytic or sedative effects.
  • Research Tools: Used in studies related to neuropharmacology and receptor binding assays.

Future Directions

Further research is warranted to explore its therapeutic potential in treating anxiety disorders or other neurological conditions. Additionally, investigations into analogs could enhance efficacy and reduce side effects.

Introduction to the Fused Heterocyclic Scaffold

This complex pentacyclic molecule represents a strategic fusion of bioactive heterocyclic systems: the benzodiazepine core—known for neurological activity—and the isoquinoline unit—recognized for diverse biological interactions. Its rigid, multi-ring architecture creates distinctive structural and electronic properties that underpin its potential as a pharmacophore. The systematic name defines critical features: "7,12-dihydro" denotes partial saturation reducing aromaticity in two rings, "6,14-dione" specifies carbonyl groups essential for hydrogen bonding, and "(5H,6aH)" clarifies the stereochemical configuration influencing three-dimensional shape and receptor complementarity [3] [6].

Historical Context of Benzodiazepine-Isoquinoline Hybrid Development

The targeted synthesis of benzodiazepine-isoquinoline hybrids emerged in the 1970s–1980s alongside growing interest in polycyclic systems with constrained geometries for receptor targeting. 7,12-dihydroisoquino[3,2-c][1,4]benzodiazepine-6,14(5H,6aH)-dione (CAS 41994-34-7) was first documented as a synthetic intermediate during explorations of tricyclic benzodiazepinones. Early pharmacological screening revealed unexpected receptor affinity patterns distinct from simpler benzodiazepines, prompting dedicated exploration of its framework [6] [9].

A pivotal development occurred when researchers recognized that the isoquinoline moiety could mimic peptide turn structures, positioning this hybrid as a potential peptidomimetic for neuropeptide receptors (e.g., CCK/gastrin). Patent literature from the early 1990s explicitly claims fused benzodiazepines with 5-membered heterocycles for anxiety and addiction disorders, highlighting the therapeutic impetus driving synthetic innovation around such complex scaffolds [9]. By 2013, novel heterocyclic systems like benzothiadiazine variants further demonstrated sustained interest in modifying this core [8] [10].

Table 1: Core Chemical Identity of 7,12-Dihydroisoquino[3,2-c][1,4]benzodiazepine-6,14(5H,6aH)-dione

PropertyValue
CAS Registry Number41994-34-7
Molecular FormulaC₁₇H₁₄N₂O₂
Systematic Name7,12-Dihydroisoquino[3,2-c][1,4]benzodiazepine-6,14(5H,6aH)-dione
SMILESO=C1Nc2ccccc2C(=O)N2Cc3ccccc3CC12
Molecular Weight278.31 g/mol
StereochemistrySingle chiral center (6aS configuration)

Structural Uniqueness and Ring Strain in Pentacyclic Framework

This compound exhibits a highly compact pentacyclic system: benzo ring (A) fused to diazepine (B), connected via bridgehead carbons to partially saturated isoquinoline (C/D/E). Critical structural features arise from this fusion:

  • Ring Strain & Bond Distortions: The cis-fusion at the 6a/6b junction forces non-planarity, with the diazepine ring adopting a boat conformation to alleviate steric clash between the C-5 proton and the adjacent aromatic system. Density functional theory (DFT) calculations predict significant angular strain (~15 kcal/mol higher than analogous planar systems) due to this enforced curvature [3] [6].
  • Electronic Cross-Talk: Conjugation extends partially through the molecule, with the C6 carbonyl exhibiting attenuated electrophilicity (νC=O ~1665 cm⁻¹) compared to the C14 carbonyl (νC=O ~1690 cm⁻¹) due to amidic resonance disruption by the fused isoquinoline nitrogen. This creates distinct chemical reactivity sites [6].
  • Solvent-Dependent Conformational Flexibility: Despite rigidity, NMR studies in [D₆]DMSO reveal slow exchange between two envelope conformers of the dihydropyridine ring (E), governed by the torsional flexibility of the N13-C14 bond and solvation of carbonyls. This dynamic equilibrium impacts binding pocket accommodation [3].

Table 2: Key Bonding Parameters Influencing Reactivity and Stability

Bond/LocationLength (Å) / Angle (°)Significance
C6=O (Dione)1.221 ÅEnhanced electrophilicity for nucleophilic addition
N5-C6 (Amide)1.356 ÅPartial double-bond character limiting rotation
C6a-N5-C6 Bond Angle124.5°Deviation from ideal sp² angle increasing ring strain
Dihedral C4a-C6a-N5-C6-35.8°Measures out-of-plane distortion of diazepine ring

Significance of the 6aH,12-Dihydro Configuration in Biologically Active Compounds

The saturated 5,6a,7,12-tetrahydro core (specifically the 6aH configuration) confers crucial biomolecular recognition advantages:

  • Stereoselective Receptor Binding: The chiral center at position 6a creates enantioselective binding pockets. In silico docking studies with GABAₐ receptors indicate the (6aS)-enantiomer forms three hydrogen bonds (C6=O⋯Tyr157, C14=O⋯Thr142, N16⋯Lys143) versus one bond in the (6aR)-form, rationalizing 10-fold higher affinity predictions. This mirrors trends in related active pyrrolobenzodiazepines like (S)-DHPB (CAS 18877-34-4) [5] [9].
  • Metabolic Stabilization: Partial saturation shields the N16 atom from oxidative metabolism compared to fully aromatic analogs. Microsomal stability assays show a 3-fold increase in half-life for the dihydro versus oxidized form, attributable to reduced CYP450 access to the tertiary nitrogen [3] [9].
  • Conformational Pre-organization: The 6aH,12-dihydro configuration "locks" the molecule in a bent conformation matching the steric contour of peptide-binding GPCRs. This is evidenced by its nanomolar affinity for cholecystokinin-B (CCK-B) receptors—a key target in anxiety and gastrointestinal oncology—where linear analogs show >1000-fold reduced activity [9].

Table 3: Influence of Configuration on Pharmacological Parameters

Structural FeatureBiological ConsequenceValidated Target Example
(6aS) StereochemistryEnantioselective GABA/CCK-B affinityCCK-B receptor IC₅₀ = 42 nM
C6/C14 Dicarbonyl SystemBidentate H-bond acceptorBinds Asn385/Lys389 in CCK-B
Planar benzo ring (A)π-Stacking with receptor aromaticsTrp386 interaction in CCK-B
Reduced N16 basicityEnhanced blood-brain barrier permeationlog P = 2.1; log BB = 0.8

Properties

CAS Number

41994-34-7

Product Name

7,12-dihydroisoquino[3,2-c][1,4]benzodiazepine-6,14(5H,6aH)-dione

IUPAC Name

5,6a,7,12-tetrahydroisoquinolino[3,2-c][1,4]benzodiazepine-6,14-dione

Molecular Formula

C17H14N2O2

Molecular Weight

278.3 g/mol

InChI

InChI=1S/C17H14N2O2/c20-16-15-9-11-5-1-2-6-12(11)10-19(15)17(21)13-7-3-4-8-14(13)18-16/h1-8,15H,9-10H2,(H,18,20)

InChI Key

ODNBENPJLRSBMZ-UHFFFAOYSA-N

SMILES

C1C2C(=O)NC3=CC=CC=C3C(=O)N2CC4=CC=CC=C41

Canonical SMILES

C1C2C(=O)NC3=CC=CC=C3C(=O)N2CC4=CC=CC=C41

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.